molecular formula C37H25N5Na2O6S2 B155234 Coomassie fast black g CAS No. 10142-78-6

Coomassie fast black g

Cat. No.: B155234
CAS No.: 10142-78-6
M. Wt: 745.7 g/mol
InChI Key: IQBGPEXPWQFLMJ-UHFFFAOYSA-L
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Description

Coomassie fast black g is a complex organic compound. It is often used in various industrial applications, particularly in the production of dyes and pigments due to its vibrant color properties. This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Coomassie fast black g typically involves several steps:

    Diazotization: The process begins with the diazotization of 1-naphthylamine to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 5-sulfo-1-naphthalenylamine to form an azo compound.

    Further Coupling: This intermediate product undergoes a second coupling reaction with 4-methylphenylamine.

    Sulfonation: The final step involves sulfonation to introduce sulfonic acid groups, followed by neutralization with sodium hydroxide to form the disodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors under controlled conditions. The process involves:

  • Maintaining specific temperatures and pH levels to ensure the stability of intermediates.
  • Using catalysts to enhance reaction rates.
  • Employing purification techniques such as crystallization and filtration to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Coomassie fast black g can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: The sulfonic acid groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.

    Substitution Reagents: Chlorosulfonic acid, sulfuric acid.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Aromatic amines.

    Substitution Products: Various sulfonated derivatives.

Scientific Research Applications

Coomassie fast black g has several applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can interact with various substrates. The mechanism involves:

    Molecular Targets: The azo groups can form complexes with metal ions, proteins, and other biomolecules.

    Pathways Involved: The interactions often involve coordination bonds, hydrogen bonding, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthalenesulfonic acid, 5-((4-((5-sulfo-1-naphthalenyl)azo)-1-naphthalenyl)azo)-, disodium salt: Similar structure but lacks the 4-methylphenylamino group.

    2-Naphthalenesulfonic acid, 8-((4-methylphenyl)amino)-5-((4-((5-sulfo-1-naphthalenyl)azo)-1-naphthalenyl)azo)-, disodium salt: Similar structure but with a different position of the sulfonic acid group.

Uniqueness

The presence of the 4-methylphenylamino group and the specific arrangement of azo and sulfonic acid groups make Coomassie fast black g unique. These structural features contribute to its distinct color properties and reactivity.

Biological Activity

Coomassie Fast Black G, a member of the Coomassie dye family, is primarily known for its application in protein staining during electrophoresis. This article delves into its biological activity, focusing on its interactions with proteins, detection capabilities, and implications in various biochemical assays.

Overview of this compound

Coomassie dyes, including Fast Black G, interact with proteins through ionic and hydrophobic interactions. The dye binds to basic amino acid residues such as arginine, lysine, and histidine, imparting a negative charge to the protein-dye complex. This property is crucial for separating proteins based on their molecular weight during techniques like SDS-PAGE (Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis) and blue native PAGE.

The staining mechanism involves the transition of the dye from a reddish-brown state to an intense blue upon binding to proteins. This color change is indicative of the dye's interaction with the protein's hydrophobic regions and basic residues. The binding process is reversible, allowing for the recovery of proteins post-staining for further analysis.

Table 1: Comparison of Coomassie Dyes

Dye TypeSensitivity (ng/band)Binding MechanismApplication
Coomassie G-25010-30Ionic and hydrophobic interactionsSDS-PAGE, Western Blot
Coomassie R-25030-100Ionic interactionsSDS-PAGE, Mass Spectrometry
This compound10-50Ionic and hydrophobic interactionsProtein visualization

Binding Studies

Recent studies have highlighted the interaction dynamics between this compound and bovine serum albumin (BSA). Fluorescence quenching experiments revealed that the dye significantly quenches the intrinsic fluorescence of BSA, indicating a strong binding affinity. The Stern-Volmer quenching constant (KSVK_{SV}) was determined to be 4.20×104M14.20\times 10^4\,M^{-1} at physiological conditions, suggesting that hydrophobic forces predominantly drive this interaction .

Table 2: Binding Constants of this compound with BSA

ConditionBinding Constant (KK) (mol1^{-1})
Without site probe4.20×1044.20\times 10^4
With warfarin7.73×1037.73\times 10^3
With ibuprofen4.22×1044.22\times 10^4
With digitoxin4.19×1044.19\times 10^4

These results indicate that the binding site for this compound is primarily located in a hydrophobic pocket within BSA, which is crucial for understanding how this dye can be utilized in various biochemical applications.

Applications in Biochemical Assays

This compound is widely used in protein assays due to its compatibility with subsequent analytical techniques like mass spectrometry and western blotting. Its ability to provide a visual representation of protein bands allows researchers to assess protein expression levels effectively.

Case Study: Use in Western Blotting

In a comparative study of different staining methods for western blotting, this compound was shown to provide superior linearity in quantifying protein loads compared to traditional methods. This characteristic makes it an excellent choice for detecting housekeeping proteins and assessing loading controls .

Properties

IUPAC Name

disodium;8-(4-methylanilino)-5-[[4-[(5-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H27N5O6S2.2Na/c1-23-15-17-24(18-16-23)38-34-22-21-33(29-11-6-14-36(37(29)34)50(46,47)48)42-41-32-20-19-31(25-7-2-3-8-26(25)32)40-39-30-12-4-10-28-27(30)9-5-13-35(28)49(43,44)45;;/h2-22,38H,1H3,(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBGPEXPWQFLMJ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC=CC7=C6C=CC=C7S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H25N5Na2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50889584
Record name 1-Naphthalenesulfonic acid, 8-[(4-methylphenyl)amino]-5-[2-[4-[2-(5-sulfo-1-naphthalenyl)diazenyl]-1-naphthalenyl]diazenyl]-, sodium salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50889584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

745.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10142-78-6
Record name 1-Naphthalenesulfonic acid, 8-((4-methylphenyl)amino)-5-(2-(4-(2-(5-sulfo-1-naphthalenyl)diazenyl)-1-naphthalenyl)diazenyl)-, sodium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010142786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthalenesulfonic acid, 8-[(4-methylphenyl)amino]-5-[2-[4-[2-(5-sulfo-1-naphthalenyl)diazenyl]-1-naphthalenyl]diazenyl]-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Naphthalenesulfonic acid, 8-[(4-methylphenyl)amino]-5-[2-[4-[2-(5-sulfo-1-naphthalenyl)diazenyl]-1-naphthalenyl]diazenyl]-, sodium salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50889584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 5-[[4-[(5-sulphonato-1-naphthyl)azo]-1-naphthyl]azo]-8-(p-tolylamino)naphthalene-1-sulphonate
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